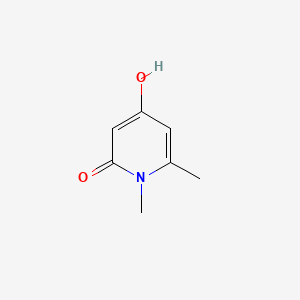

4-hydroxy-1,6-dimethylpyridin-2(1H)-one

Übersicht

Beschreibung

“4-hydroxy-1,6-dimethylpyridin-2(1H)-one” is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is used for research purposes .

Synthesis Analysis

There are several methods to synthesize “4-hydroxy-1,6-dimethylpyridin-2(1H)-one”. One method involves the use of sodium hydride in DMF at room temperature . Another method involves heating with triethylamine in ethanol . A third method involves the use of copper (I) iodide and dimethyl sulfoxide in N,N-dimethyl-formamide at 100℃ .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity : Deferiprone, a compound related to 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, demonstrates notable antioxidant activity. This activity is significant in mitigating iron overload and protecting against oxidative stress caused by Reactive Oxygen Species (ROS) (Puglisi et al., 2012).

Catalysis and Poisoning of Bronsted Sites : Studies involving 2,6-Dimethylpyridine, another related compound, provide insights into its selective reaction with hydroxyl groups and its role in poisoning the cumene cracking activity of HY samples, highlighting its potential in catalysis (Jacobs & Heylen, 1974).

Pharmaceutical Synthesis : An effective synthesis route for derivatives of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one has been developed, showing its potential as a precursor for compounds with biological interest, including those with aldose reductase inhibitory potential (Demopoulos et al., 2003).

Structural Studies : Research on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, compounds similar to 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, provide insights into their physical and structural properties, demonstrating the importance of hydrogen bonding in their solubility and reactivity (Nelson et al., 1988).

Analytical Chemistry Applications : 4-Dimethylaminopyridine, another related compound, is a highly effective catalyst in the analytical acylation of hydroxy groups, highlighting its utility in chemical analysis and pharmaceutical synthesis (Connors & Albert, 1973).

Anticancer Activity : Certain derivatives of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one have been shown to possess significant antiproliferative and apoptosis-inducing properties, particularly against cancer cell lines (Magedov et al., 2007).

Eigenschaften

IUPAC Name |

4-hydroxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(9)4-7(10)8(5)2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLIGRQKDXWIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715606, DTXSID901278746 | |

| Record name | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,6-dimethyl-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815788 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-hydroxy-1,6-dimethylpyridin-2(1H)-one | |

CAS RN |

6052-75-1, 875233-05-9 | |

| Record name | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,6-dimethyl-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)

![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)